Magnesium iodide (1/2)
Description
Historical Context and Evolution of Research Trajectories
The scientific inquiry into magnesium iodide dates back to early investigations into the behavior of metal halides in various solvents. These foundational studies have paved the way for a more sophisticated understanding of its chemical reactivity and potential applications.
Early Investigations into Ether Solubilities and Adduct Formation
Early research, notably by Menschutkin, focused on the solubility of magnesium halides in diethyl ether. research-solution.com These studies revealed that magnesium iodide is significantly more soluble in ether than magnesium bromide. research-solution.com A key observation was the formation of a heavy, oily, immiscible layer as the ether solutions became more concentrated. research-solution.com Upon cooling, crystals would separate from this oily layer, which were identified as compounds of magnesium halide and ether, termed "etherates". research-solution.com Menschutkin initially determined the formula for these etherates to be two moles of ether for each mole of magnesium halide. research-solution.com These early explorations into adduct formation were crucial in understanding the coordination chemistry of magnesium and its interaction with organic solvents, laying the groundwork for the development of Grignard reagents. libretexts.org
Challenges of Compound Stability in Early Research
A significant hurdle in the early study of magnesium iodide was its inherent instability. The compound is sensitive to air and moisture, readily decomposing and turning brown due to the release of elemental iodine. wikipedia.orgcollegedunia.com When heated in the air, it decomposes completely to magnesium oxide. wikipedia.org This instability posed considerable challenges for accurate solubility measurements and the isolation of pure compounds. research-solution.com To obtain anhydrous magnesium iodide, reactions had to be conducted in a strictly anhydrous atmosphere, often using dry diethyl ether as a solvent. wikipedia.org The vigorous reaction of magnesium iodide with water was a noted characteristic in early experiments. unimelb.edu.au
Contemporary Significance and Emerging Research Frontiers
In modern chemical science, magnesium iodide continues to be a compound of interest, with its applications extending beyond traditional organic synthesis. samaterials.com
Interdisciplinary Relevance in Modern Chemical Sciences
The significance of magnesium iodide has expanded into various interdisciplinary fields. In materials science, it is being explored as a precursor for producing lightweight, high-strength magnesium-based materials for the aerospace and automotive industries. chemimpex.com Furthermore, its potential use as an electrolyte in the development of magnesium-ion batteries presents a safer and potentially higher energy density alternative to lithium-ion batteries. chemimpex.comacs.org The unique structural properties of magnesium iodide also make it a subject of interest for computational studies involving topological descriptors, which can help in designing new materials with specific electronic and optical properties. nih.govresearchgate.net Its role as a catalyst in various organic reactions continues to be an active area of research, with studies focusing on its ability to promote specific reaction pathways and generate valuable chemical products. chemicalbook.comrsc.org
Data Tables
Table 1: Physical and Chemical Properties of Magnesium Iodide (Anhydrous)
| Property | Value | Reference(s) |
| Chemical Formula | MgI₂ | wikipedia.org |
| Molar Mass | 278.1139 g/mol | byjus.com |
| Appearance | White crystalline solid | pw.live |
| Density | 4.43 g/cm³ | americanelements.com |
| Melting Point | 637 °C (decomposes) | americanelements.com |
| Crystal Structure | Hexagonal | wikipedia.org |
| Solubility in Water | Highly soluble | wikipedia.org |
Table 2: Properties of Magnesium Iodide Hydrates
| Hydrate (B1144303) | Formula | Molar Mass ( g/mol ) | Density (g/cm³) | Crystal Structure | Reference(s) |
| Hexahydrate | MgI₂·6H₂O | 386.2005 g/mol | 2.353 g/cm³ | Monoclinic | extramarks.com |
| Octahydrate | MgI₂·8H₂O | 422.236 g/mol | 2.098 g/cm³ | Orthorhombic | extramarks.com |
Table 3: Crystal Structure Data for Anhydrous Magnesium Iodide
| Parameter | Value | Reference(s) |
| Space Group | P-3m1 | nih.gov |
| a | 4.14 Å | nih.gov |
| b | 4.14 Å | nih.gov |
| c | 6.88 Å | nih.gov |
| α | 90° | nih.gov |
| β | 90° | nih.gov |
| γ | 120° | nih.gov |
Structure
2D Structure
Properties
CAS No. |
58749-17-0 |
|---|---|
Molecular Formula |
I4Mg2 |
Molecular Weight |
556.23 g/mol |
IUPAC Name |
dimagnesium;tetraiodide |
InChI |
InChI=1S/4HI.2Mg/h4*1H;;/q;;;;2*+2/p-4 |
InChI Key |
NGYMHHDYGSDKES-UHFFFAOYSA-J |
Canonical SMILES |
[Mg+2].[Mg+2].[I-].[I-].[I-].[I-] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Magnesium Iodide
Classical and Contemporary Synthesis Pathways
The traditional and most straightforward methods for synthesizing magnesium iodide involve the reaction of magnesium-containing bases with hydroiodic acid or the direct reaction of the elements.
Synthesis via Reactions with Hydroiodic Acid
Magnesium iodide can be readily prepared by reacting magnesium oxide (MgO), magnesium hydroxide (B78521) (Mg(OH)2), or magnesium carbonate (MgCO3) with hydroiodic acid (HI). wikipedia.orgextramarks.com These reactions are acid-base neutralization or double displacement reactions that yield magnesium iodide and water, with the carbonate reaction also producing carbon dioxide. wikipedia.orgtestbook.comwebqc.org
The general chemical equations for these reactions are:
MgO + 2HI → MgI2 + H2O wikipedia.org
Mg(OH)2 + 2HI → MgI2 + 2H2O wikipedia.orgtestbook.comchegg.com
MgCO3 + 2HI → MgI2 + H2O + CO2 wikipedia.orgwebqc.org
These methods are convenient for laboratory-scale synthesis and typically produce hydrated forms of magnesium iodide. wikipedia.org The resulting magnesium iodide can be collected by filtration and purified by recrystallization. testbook.com
Table 1: Synthesis of Magnesium Iodide with Hydroiodic Acid
| Precursor | Reactant | Products | Reaction Type |
|---|---|---|---|
| Magnesium Oxide (MgO) | Hydroiodic Acid (HI) | Magnesium Iodide (MgI2), Water (H2O) | Acid-Base Neutralization |
| Magnesium Hydroxide (Mg(OH)2) | Hydroiodic Acid (HI) | Magnesium Iodide (MgI2), Water (H2O) | Acid-Base Neutralization |
Direct Synthesis from Elemental Precursors under Anhydrous Conditions
For applications requiring anhydrous magnesium iodide, direct synthesis from its elemental constituents, magnesium metal and iodine, is the preferred method. wikipedia.orgtestbook.com This reaction is typically carried out in a strictly anhydrous atmosphere to prevent the formation of hydrates. wikipedia.org
The synthesis involves combining magnesium metal with iodine in a 1:2 molar ratio. testbook.com The reaction can be initiated by heating to approximately 500°C in a sealed vessel under vacuum or an inert atmosphere. testbook.com Alternatively, the reaction can be conducted by mixing powdered elemental iodine and magnesium metal in a suitable solvent, such as dry diethyl ether, where the anhydrous magnesium iodide precipitates as a white solid. wikipedia.org
Table 2: Direct Synthesis of Anhydrous Magnesium Iodide
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|---|---|---|
| Magnesium (Mg) | Iodine (I2) | Heat (~500°C), sealed vessel, vacuum/inert atmosphere | Anhydrous Magnesium Iodide (MgI2) |
Advanced Synthetic Approaches and Reaction Environment Control
Modern synthetic strategies for magnesium iodide and related compounds focus on controlling the reaction environment to improve product purity and explore novel reaction pathways.
Investigation of Solvent Effects on Product Formation and Purity
The choice of solvent plays a critical role in the synthesis of magnesium iodide, particularly in its anhydrous form. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used because they can stabilize the resulting organomagnesium compounds. byjus.com In the direct synthesis from elements, using a dry ether solvent is crucial for obtaining the anhydrous product. wikipedia.org The solubility of magnesium iodide is also influenced by the solvent, with the compound being soluble in water, alcohol, and ether. chemicalbook.com The formation of solvated complexes, or "etherates," of magnesium halides has been observed, where the magnesium halide crystallizes with solvent molecules. research-solution.com The stability and composition of these etherates can be influenced by temperature and solvent composition. research-solution.com
The preparation of substantially MgO-free anhydrous magnesium iodide can be achieved by preparing a saturated solution of hydrated magnesium iodide in an absolute alkanol (e.g., methanol, ethanol) and then admixing it with a cycloaliphatic ether (e.g., dioxane, tetrahydrofuran). google.com This process causes the precipitation of a magnesium halide-alcohol-ether complex, which can then be heated to remove the solvents and yield the anhydrous salt. google.com
Mechanochemical Strategies for Magnesium-Containing Adducts
Mechanochemistry, which involves inducing reactions through mechanical force, has emerged as a powerful and often more sustainable method for synthesizing various chemical compounds, including magnesium-based reagents. nih.govmurraystate.edu This solvent-free or low-solvent approach can lead to different reactivity and product formation compared to traditional solution-based methods. nih.gov
In the context of magnesium compounds, mechanochemical methods, such as ball milling, have been successfully employed for the synthesis of Grignard reagents in paste form, even in the presence of air. nih.govresearchgate.netacs.org These mechanochemically generated reagents can be used directly in subsequent one-pot reactions. nih.govresearchgate.netacs.org This technique has shown promise for preparing magnesium-based carbon nucleophiles from poorly soluble aryl halides that are not amenable to conventional solution-based protocols. researchgate.net The increased reactivity observed in some mechanochemical syntheses is attributed to the elimination of solvent effects and the creation of a more uniform reaction environment with increased surface area. nih.gov
Formation of Organomagnesium Reagents and Precursors
Magnesium iodide is a key compound in the field of organometallic chemistry, particularly in the formation of and as a component related to Grignard reagents. Grignard reagents, with the general formula R-Mg-X (where R is an alkyl or aryl group and X is a halogen), are powerful tools for forming carbon-carbon bonds in organic synthesis. byjus.com
While Grignard reagents are typically prepared by reacting an organic halide with magnesium metal, magnesium iodide itself can be used in related transformations. byjus.comwikipedia.org An alternative method for preparing Grignard reagents involves a halogen-magnesium exchange, where a pre-formed Grignard reagent transfers its magnesium to another organic halide. wikipedia.org For instance, isopropylmagnesium chloride can react with aryl iodides to form the corresponding aryl Grignard reagent. wikipedia.org Furthermore, magnesium iodide has been used to promote various organic reactions, such as the Baylis-Hillman reaction, where it tends to yield (Z)-vinyl compounds. wikipedia.org It also finds application in the demethylation of certain aromatic methyl ethers. wikipedia.org
Table 3: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| Magnesium iodide | MgI2 |
| Hydroiodic acid | HI |
| Magnesium oxide | MgO |
| Magnesium hydroxide | Mg(OH)2 |
| Magnesium carbonate | MgCO3 |
| Water | H2O |
| Carbon dioxide | CO2 |
| Iodine | I2 |
| Magnesium | Mg |
| Diethyl ether | (C2H5)2O |
| Tetrahydrofuran (THF) | C4H8O |
| Methanol | CH3OH |
| Ethanol | C2H5OH |
| Dioxane | C4H8O2 |
Magnesium Iodide in Grignard Reagent Synthesis
Grignard reagents, with the general formula R-Mg-X (where R is an organic group and X is a halogen), are fundamental in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgbyjus.com While organobromides and organochlorides are commonly used, organoiodides can also be employed in conjunction with magnesium metal to produce Grignard reagents. wikipedia.org In this context, magnesium iodide itself is not the primary reagent but rather a key component in activating the magnesium metal.
Magnesium metal is typically coated with a passivating layer of magnesium oxide, which hinders its reaction with organic halides. wikipedia.orgbyjus.com Iodine (I₂) or a small amount of methyl iodide are common activating agents used to break down this oxide layer and initiate the Grignard reaction. wikipedia.orggoogle.com The reaction of iodine with magnesium generates a small amount of magnesium iodide, which helps to etch the surface of the magnesium, exposing fresh, reactive metal. mnstate.edu This activation is often visually monitored by the disappearance of the characteristic color of iodine. mnstate.edu
An alternative approach to synthesizing Grignard reagents involves an iodine-magnesium exchange reaction. This method is particularly useful for preparing highly functionalized Grignard reagents. At low temperatures, such as -40°C, aryl iodides can be selectively converted into their corresponding Grignard reagents. nih.gov This technique demonstrates the utility of organoiodides as precursors in Grignard reagent formation. nih.gov
| Reactant | Reagent | Product | Application |
| Organic Halide (R-I) | Magnesium (Mg) metal | Grignard Reagent (R-Mg-I) | Formation of carbon-carbon bonds. |
| Aryl Iodide | Isopropylmagnesium Chloride | Aryl Grignard Reagent | Synthesis of functionalized molecules. wikipedia.org |
| Methyl Iodide | Magnesium (Mg) metal | Methylmagnesium Iodide | A common Grignard reagent for various reactions. google.com |
In Situ Generation of Magnesium Hydride and Allylmagnesium Reagents
Magnesium iodide plays a pivotal role in the in situ generation of highly reactive magnesium hydride (MgH₂). researchgate.netntu.edu.sgnih.govresearchgate.netresearchgate.net This is typically achieved through a counter-ion metathesis reaction involving the solvothermal treatment of magnesium iodide with sodium hydride (NaH) in an ethereal solvent like tetrahydrofuran (THF). ntu.edu.sgnih.govacs.orgresearchgate.net The resulting magnesium hydride is a powerful reagent for various chemical transformations. nih.gov
One of the significant applications of this in situ generated magnesium hydride is in the hydromagnesiation of unsaturated carbon-carbon bonds, providing an atom-economical route to organomagnesium reagents. ntu.edu.sgresearchgate.net For instance, the hydromagnesiation of 1,1-diarylalkenes with MgH₂ generates 1,1-diarylethylmagnesium species. researchgate.netntu.edu.sgresearchgate.net
Furthermore, this methodology has been successfully extended to the synthesis of allylmagnesium reagents from 2-aryl-1,3-dienes. researchgate.netnih.govresearchgate.netresearchgate.net The in situ formed magnesium hydride reacts with the diene to produce the corresponding allylmagnesium species. researchgate.netnih.govresearchgate.netresearchgate.net These reagents can then be trapped with various electrophiles, such as carbonyl compounds or chlorosilanes, to yield branched or linear products, respectively. researchgate.netnih.gov
The hydromagnesiation of 1,3-enynes using MgH₂ generated from MgI₂ and NaH leads to the formation of allenylmagnesium and propargylmagnesium species. nih.govacs.orgresearchgate.net Subsequent reactions of these intermediates with electrophiles, often in the presence of a copper cyanide (CuCN) catalyst, allow for the synthesis of polysubstituted allenes. nih.govresearchgate.net
| Precursors | Reagent Generated in situ | Substrate | Product |
| Magnesium iodide (MgI₂), Sodium hydride (NaH) | Magnesium Hydride (MgH₂) | 1,1-Diarylalkenes | 1,1-Diarylethylmagnesium species researchgate.netntu.edu.sgresearchgate.net |
| Magnesium iodide (MgI₂), Sodium hydride (NaH) | Magnesium Hydride (MgH₂) | 2-Aryl-1,3-dienes | Allylmagnesium reagents researchgate.netnih.govresearchgate.netresearchgate.net |
| Magnesium iodide (MgI₂), Sodium hydride (NaH) | Magnesium Hydride (MgH₂) | 1,3-Enynes | Allenyl/Propargylmagnesium species nih.govacs.orgresearchgate.net |
Advanced Structural Elucidation and Theoretical Modeling of Magnesium Iodide and Its Complexes
Crystalline Architectures and Solid-State Characteristics
The solid-state structure of magnesium iodide (MgI₂) reveals a fascinating insight into the interplay of ionic bonding and crystal packing. Understanding its crystalline architecture is fundamental to comprehending its physical and chemical properties.
Magnesium iodide is a quintessential ionic compound, formed from the electrostatic attraction between magnesium cations (Mg²⁺) and iodide anions (I⁻). pw.liveyoutube.com In the crystalline lattice, these ions are arranged in a highly ordered, repeating three-dimensional pattern. The strong electrostatic forces between the oppositely charged ions are responsible for the compound's high lattice enthalpy and its solid state at room temperature. pw.livenailib.com Each magnesium ion is surrounded by six iodide ions in an octahedral coordination geometry, maximizing the electrostatic attractions and creating a densely packed and stable structure. pw.live
The formation of this ionic lattice involves the transfer of two valence electrons from a magnesium atom to two iodine atoms, resulting in the formation of Mg²⁺ and I⁻ ions. pw.liveyoutube.comyoutube.com The significant difference in electronegativity between magnesium and iodine contributes to the predominantly ionic character of the bond, although some degree of covalent character is also present. nailib.com
Anhydrous magnesium iodide is isostructural with cadmium iodide (CdI₂), adopting the C6 or 2H structure type. researchgate.netresearchgate.net This structural similarity means that MgI₂ crystallizes in the trigonal space group P-3m1. researchgate.netnih.gov In this arrangement, the iodide ions form a hexagonal close-packed (hcp) lattice, and the magnesium cations occupy half of the octahedral holes in alternating layers. wikipedia.orguwimona.edu.jm This layered structure is a common motif for many metal dihalides. wikipedia.orguwimona.edu.jm
The defining feature of the CdI₂ structure type is the layered lattice where sheets of metal cations are sandwiched between two layers of anions. wikipedia.org These "sandwiches" are then stacked on top of each other, held together by weaker van der Waals forces. This layered nature influences the physical properties of the compounds, such as their cleavage and lubricity.
Table 1: Crystallographic Data for Anhydrous Magnesium Iodide
| Parameter | Value |
| Crystal System | Hexagonal |
| Space Group | P-3m1 |
| a | 4.14 Å |
| b | 4.14 Å |
| c | 6.88 Å |
| α | 90° |
| β | 90° |
| γ | 120° |
Data sourced from PubChem CID 66322. nih.gov
Magnesium iodide is known to form several stable hydrates, with the hexahydrate (MgI₂·6H₂O) and octahydrate (MgI₂·8H₂O) being well-characterized. wikipedia.orgextramarks.com X-ray crystallography studies have revealed that the crystal structures of these hydrates are distinct from the anhydrous form. In the hydrated forms, the magnesium ion typically exists as the hexaaquamagnesium(II) cation, [Mg(H₂O)₆]²⁺, where it is octahedrally coordinated by six water molecules. wikipedia.org The iodide ions and any additional water molecules are then incorporated into the crystal lattice, participating in an extensive network of hydrogen bonds.
The crystal structure of the hexahydrate is monoclinic, while the octahydrate possesses an orthorhombic crystal system. wikipedia.orgextramarks.com
Furthermore, magnesium iodide can form co-crystals, also known as adducts, with neutral organic molecules like urea (B33335). wikipedia.org In these structures, urea molecules can act as ligands, coordinating to the magnesium ion, or they can be incorporated into the crystal lattice through hydrogen bonding. The formation of these adducts can significantly alter the physical properties of the compound, such as its melting point and solubility.
Coordination Chemistry and Ligand Field Theory
The coordination chemistry of magnesium iodide is primarily dictated by the strong Lewis acidity of the Mg²⁺ ion and its preference for forming complexes with specific geometries.
In the vast majority of its complexes, including the solid-state structure of anhydrous MgI₂ and its hydrated forms, the magnesium ion exhibits an octahedral coordination geometry. pw.livewikipedia.org This means the Mg²⁺ ion is surrounded by six ligands, which can be iodide ions, water molecules, or other donor atoms from organic ligands. This preference for octahedral coordination is a consequence of the ion's size and charge, which allows for the stable accommodation of six ligands around the central metal ion.
While octahedral geometry is predominant, other coordination numbers and geometries can be observed in magnesium complexes, influenced by the nature of the ligands involved.
Steric Effects: The size and bulkiness of the ligands can influence the coordination number and geometry of the magnesium center. nih.gov For instance, the use of sterically demanding ligands can prevent the formation of polymeric structures and favor the isolation of monomeric complexes. researchgate.net The steric bulk can also impact the bond angles and distances within the coordination sphere. nih.gov
Electronic Effects: The electron-donating or electron-withdrawing nature of the ligands affects the Lewis acidity of the magnesium center and the strength of the metal-ligand bonds. nih.gov Strongly electron-donating ligands can increase the electron density on the magnesium ion, which can, in turn, influence the reactivity of the complex. The electronic properties of the ligands are also a key factor in the application of ligand field theory to understand the electronic structure and spectroscopic properties of these complexes.
Advanced Structural Insights into Magnesium Iodide: A Theoretical Perspective
1 Electronic Structure Calculations and Energetic Analyses
Theoretical modeling has been instrumental in elucidating the nuanced electronic structure and energetic properties of magnesium iodide (MgI₂). These computational approaches provide a deeper understanding of the bonding characteristics and stability of this compound and its complexes.
The electronic nature of the magnesium-iodine bond is a subject of particular interest. While often depicted as a simple ionic compound, theoretical studies suggest a degree of covalent character. acs.org This mixed ionic-covalent nature contributes to its significant lattice enthalpy. acs.org The difference in electronegativity between magnesium and iodine is a key factor in this dual character. acs.org
Furthermore, first-principles calculations have been successfully used to determine the enthalpies of formation for a range of binary magnesium compounds. researchgate.net These computational approaches provide a powerful tool for predicting the thermodynamic stability of materials. umn.edu
The vertical ionization potential (VIP) of magnesium iodide has also been a subject of theoretical investigation. The VIP represents the energy required to remove an electron from the molecule without a change in geometry. A comparison of experimental and calculated VIPs provides a stringent test of the accuracy of the theoretical methods employed. The table below summarizes the calculated G₀W₀ vertical ionization potentials for magnesium iodide using different computational parameters, alongside the experimental value. arxiv.org
Table 1: Calculated and Experimental Vertical Ionization Potentials of Magnesium Iodide
| Software | Exchange-Correlation (XC) | Basis Set | Core Electrons | Self-Energy | QP Eq. Solver | VIP [eV] |
|---|---|---|---|---|---|---|
| WEST | PBE | PW | PSP-SR | FF-CD | Full | 9.62 |
| WEST | PBE | PW | PSP-FR | FF-CD | Full | 9.31 |
| WEST | PBE0 | PW | PSP-SR | FF-CD | Full | 9.97 |
| WEST | PBE0 | PW | PSP-FR | FF-CD | Full | 9.65 |
Data sourced from WEST database. arxiv.org Abbreviations: PBE/PBE0 - Perdew-Burke-Ernzerhof exchange-correlation functionals; PW - Plane Waves; PSP-SR/FR - Pseudopotentials with scalar/fully relativistic effects; FF-CD - Full frequency integration with contour deformation; Full - Full solution of the quasiparticle (QP) equation; EXP - Experimental value.
2 Prediction of Vibrational Modes and Spectroscopic Signatures
Theoretical predictions of vibrational modes and their corresponding spectroscopic signatures are crucial for interpreting experimental infrared (IR) and Raman spectra, providing insights into molecular structure and bonding.
For magnesium iodide, both experimental and theoretical studies have identified key vibrational modes. In matrix isolation studies, the symmetric stretching vibration (ν₁) of MgI₂ has been observed in the Raman spectrum at 147.6 cm⁻¹. researchgate.net This mode corresponds to the in-phase stretching of the two Mg-I bonds.
Computational studies on hydrated magnesium iodide have also provided valuable information. In aqueous solutions, a distinct peak observed in the Raman spectrum at approximately 325 cm⁻¹ has been assigned to the Mg-O stretching motion within the hydrated magnesium ion complex, [Mg(H₂O)₆]²⁺. researchgate.netucsb.edu This highlights the influence of the local environment on the vibrational properties of magnesium-containing species. The interaction with water molecules leads to the emergence of new vibrational modes associated with the hydration shell. researchgate.netucsb.edu
Theoretical calculations, often employing methods like Density Functional Theory (DFT), are essential for a complete assignment of the vibrational spectrum. These calculations can predict the frequencies and intensities of all fundamental vibrational modes, including those that may be weak or difficult to observe experimentally. For a linear MgI₂ molecule, three fundamental vibrational modes are expected: a symmetric stretch (Raman active), an asymmetric stretch (IR active), and a bending mode (IR active).
The table below presents a summary of the experimentally observed and theoretically relevant vibrational frequencies for magnesium iodide and its hydrated complex.
Table 2: Vibrational Frequencies of Magnesium Iodide and its Hydrated Complex
| Species | Vibrational Mode | Frequency (cm⁻¹) | Method |
|---|---|---|---|
| MgI₂ (in Argon matrix) | Symmetric Stretch (ν₁) | 147.6 | Raman Spectroscopy |
Data for matrix-isolated MgI₂ from The Journal of Chemical Physics. researchgate.net Data for hydrated magnesium iodide from a theoretical modeling study. researchgate.netucsb.edu
Mechanistic Insights into Magnesium Iodide Mediated Chemical Transformations
Thermal and Atmospheric Decomposition Mechanisms [ 1 , 5 ]
Magnesium iodide is susceptible to decomposition under both thermal and atmospheric conditions. In the presence of air at ambient temperatures, magnesium iodide undergoes decomposition, which is visibly indicated by the material turning brown. This coloration results from the release of elemental iodine. [ 1 ] When subjected to heating in the air, magnesium iodide decomposes completely to form magnesium oxide. [ 1 ]
Under a hydrogen atmosphere, magnesium iodide exhibits greater stability at elevated temperatures. [ 1 ] The thermal decomposition of related magnesium-iodine compounds, such as magnesium iodate, has been studied in the context of thermochemical hydrogen production cycles. For instance, the decomposition of magnesium iodate occurs in a two-step process, ultimately yielding magnesium oxide, iodine gas, and oxygen gas at temperatures exceeding 500°C. [ 5 ]
Electrochemical and Redox Pathway Analysis
The electrochemical behavior of magnesium iodide has been a subject of significant research, particularly in the development of magnesium-based battery technologies.
Role of Triiodide Anion (I₃⁻) in Electrochemical Processes [ 2 , 7 , 9 ]
Recent studies have highlighted the critical role of the triiodide anion (I₃⁻) in the electrochemical processes involving magnesium iodide, especially in the context of protecting magnesium metal anodes. [ 2 ] A solid-electrolyte interface (SEI) layer composed of magnesium iodide can be formed to prevent the passivation of the magnesium anode. [ 2 ]
Research has shown that a magnesium iodide SEI layer by itself is not sufficient for achieving low overpotential magnesium cycling. [ 2 ] However, the in-situ formation of magnesium iodide from the addition of small amounts of iodine to the electrolyte significantly decreases the overpotential for magnesium deposition and stripping. [ 2 ] This improvement is attributed to the formation of the triiodide anion (I₃⁻) within the SEI layer. [ 2 ] The triiodide anion, when ligated with Mg²⁺, acts as the electroactive species, facilitating low overpotential cycling. [ 2 ] The presence of I₃⁻ is supported by Raman spectroscopy and X-ray photoelectron spectroscopy (XPS) data. [ 2 ] Furthermore, the addition of I₂ or tetrabutylammonium triiodide (Bu₄NI₃) to the electrolyte leads to a significant reduction in charge-transfer resistance within the SEI, which supports a solvating effect that aids in magnesium deposition and stripping. [ 2 ]
In rechargeable magnesium/iodine batteries, a liquid-solid two-phase reaction mechanism has been proposed. [ 7 , 9 ] In this system, iodine (I₂) and its partially reduced product, Mg(I₃)₂, are soluble in ether-based electrolytes, while the final reduced product, magnesium iodide (MgI₂), is insoluble. [ 7 ] This pathway avoids the limitations of solid-state Mg²⁺ diffusion, leading to faster reaction kinetics. [ 7 , 9 ]
Mechanistic Studies in Organic Synthetic Applications
Magnesium iodide serves as a versatile reagent and catalyst in a variety of organic transformations. Mechanistic insights have been gained into its role in influencing stereoselectivity and promoting specific reaction pathways.
Influence on Stereoselectivity in Substitution Reactions (e.g., Baylis-Hillman Reaction) [ 1 , 3 , 18 ]
Magnesium iodide has been observed to influence the stereochemical outcome of certain reactions, notably the Baylis-Hillman reaction. The use of magnesium iodide in this reaction tends to favor the formation of (Z)-vinyl compounds. [ 1 ]
In asymmetric Baylis-Hillman reactions, magnesium iodide can be employed as a Lewis acid co-catalyst to accelerate the reaction rate. [ 3 ] For example, in the reaction between cyclopentenone and various aldehydes catalyzed by a planar chiral DMAP catalyst, the addition of magnesium iodide was found to be essential for the reaction to proceed efficiently. [ 3 ] While other metal iodides have been explored in similar reactions, such as the synthesis of β-iodo Morita-Baylis-Hillman esters, aluminum iodide was found to be superior in terms of both chemical yield and Z/E selectivity. [ 18 ]
Catalytic Role in Specific Organic Reactions (e.g., Alkoxycarbonylation, Demethylation) [ 1 , 4 , 12 , 13 ]
Magnesium iodide is an effective reagent for the demethylation of certain aromatic methyl ethers. [ 1 ] This reaction is typically carried out in a solvent such as diethyl ether. [ 1 ] A method for the selective demethylation and debenzylation of aryl ethers using magnesium iodide under solvent-free conditions has also been developed. [ 12 , 13 ] This methodology has been applied to the total synthesis of natural products and demonstrates tolerance for a variety of functional groups. [ 12 , 13 ] Experimental results indicate that the removal of an O-benzyl group is kinetically favored over the removal of an O-methyl group. [ 12 , 13 ]
The bifunctional nature of magnesium iodide, acting as both a Lewis acid (Mg²⁺) and a nucleophile (I⁻), is crucial to its catalytic activity. This synergistic effect has been observed in the ring expansion of monoactivated methylenecyclopropanes with aldimines, providing a novel route to spiro[pyrrolidin-3,3′-oxindoles]. [ 4 ] Magnesium iodide etherate has also been shown to be a mild and efficient catalyst for Mukaiyama-type aldol (B89426) couplings. [ 4 ]
Understanding Halide Exchange Phenomena in Catalytic Cycles [ 8 , 15 , 16 , 25 , 26 ]
Halide exchange, often referred to as the Finkelstein reaction, is a fundamental process in organic synthesis where one halogen is replaced by another. [ 25 ] While not always a catalytic cycle in itself, understanding the principles of halide exchange is key to comprehending the reactivity of magnesium iodide in various transformations.
The iodine/magnesium exchange reaction is a well-established method for the preparation of organomagnesium reagents (Grignard reagents). [ 8 , 15 ] This reaction typically proceeds via a radical pathway. [ 8 ] More recently, the use of organomagnesium ate complexes, such as tributylmagnesate (nBu₃MgLi), has been shown to facilitate facile iodine/magnesium exchange at low temperatures to generate polyfunctionalized arylmagnesium species. [ 16 ]
In the context of catalytic cycles, halide exchange can be a crucial elementary step. For instance, in copper-catalyzed halogen exchange reactions (an aromatic Finkelstein reaction), an iodide salt provides the iodide for the exchange with an aryl bromide or chloride. [ 26 ] While magnesium iodide itself is not cited as the primary catalyst in these specific examples, the underlying principle of halide exchange is central. The solubility of the resulting magnesium dihalide can influence the reaction equilibrium, similar to the classic Finkelstein reaction where the precipitation of a sodium halide drives the reaction forward. [ 25 ]
Advanced Research Applications of Magnesium Iodide in Modern Technologies
Catalysis and Reaction Engineering
Magnesium iodide's effectiveness as a catalyst is rooted in its properties as a Lewis acid and a source of nucleophilic iodide. These characteristics allow it to facilitate a wide range of chemical transformations, from creating complex molecular architectures to enhancing the selectivity of stereospecific reactions.
Asymmetric synthesis, which aims to produce a specific stereoisomer of a chiral molecule, is critical in fields like pharmaceuticals. Magnesium iodide has proven to be a valuable component in catalytic systems designed to achieve high enantioselectivity. Although not chiral itself, when combined with chiral ligands, it can form effective and stereoselective catalysts.
Research has shown that magnesium iodide, in conjunction with chiral bis(oxazoline) ligands, can catalyze enantioselective Diels-Alder reactions. Furthermore, in the Baylis-Hillman reaction, which forms a carbon-carbon bond between an aldehyde and an activated alkene, the use of magnesium iodide as a catalyst tends to favor the formation of (Z)-vinyl compounds, demonstrating its influence on stereoselectivity. wikipedia.org In asymmetric synthesis, magnesium iodide often serves as a mild Lewis acid cocatalyst, accelerating reactions while maintaining the chiral environment established by the primary chiral catalyst. wikipedia.org
The construction of complex organic molecules is fundamental to the development of new drugs, agrochemicals, and materials. Magnesium iodide serves as a key reagent and catalyst in reactions that form carbon-carbon bonds, the essential framework of these complex structures. chemimpex.com
Its role is particularly notable in facilitating Mukaiyama-type aldol (B89426) reactions. researchgate.net In these reactions, MgI₂ etherate has been shown to be a mild and highly chemoselective catalyst for the coupling of silyl (B83357) enolates with aldehydes. researchgate.net The high Lewis acidity of the magnesium(II) center is a critical factor in its catalytic activity. By activating substrates under gentle conditions, magnesium iodide enables the efficient assembly of valuable molecular skeletons.
As a Lewis acid, magnesium iodide can accept an electron pair from a substrate, thereby activating it for subsequent reactions. This property is leveraged in numerous chemical transformations. One prominent example is the Baylis-Hillman reaction, where MgI₂'s Lewis acidic nature facilitates the crucial bond-forming step. wikipedia.org
Studies have demonstrated that MgI₂ etherate can efficiently catalyze Mukaiyama-type aldol reactions and the allylation of aldehydes. researchgate.net The catalytic system involving magnesium iodide is noted for its unique reactivity, which is influenced by the iodide counterion and the reaction medium. researchgate.net Research has also explored mixed catalyst systems, such as MgI₂/TMEDA/DMAP, which significantly accelerate the Morita-Baylis-Hillman reaction for various aldehydes, highlighting the versatility of magnesium iodide in Lewis acid catalysis. organic-chemistry.org More recently, magnesium iodide has been identified as a crucial additive in the copper-catalyzed alkoxycarbonylation of alkyl fluorides, where it generates more reactive species through halogen exchange. rsc.org
Understanding the kinetics of a catalytic process is essential for optimizing reaction conditions and reactor design. Magnesium iodide is a key component in the Magnesium-Iodine (Mg-I) thermochemical cycle, a process for producing hydrogen from water. A critical step in this cycle is the decomposition of hydrogen iodide (HI).
Kinetic analyses of the catalytic decomposition of hydrogen iodide have been performed using catalysts relevant to the Mg-I cycle, such as platinum-supported active carbon, over a temperature range of 500–700 K. oup.comcapes.gov.br These studies, conducted using flow methods, help in developing rate equations based on specific reaction mechanisms, such as the Langmuir-Hinshelwood model. osti.gov The results indicate that while catalysts like platinum on alumina (B75360) are effective, the presence of iodine can have a remarkable inhibitory effect on the decomposition rate at temperatures below 550 K. oup.com Such kinetic data are vital for the engineering and commercial viability of thermochemical hydrogen production cycles.
Energy Storage and Conversion Systems
The increasing demand for efficient and safe energy storage has driven research into alternatives to conventional lithium-ion batteries. Magnesium-based batteries are a promising option due to the high abundance, low cost, and safety advantages of magnesium. nih.gov
A significant hurdle in the development of rechargeable magnesium batteries has been the lack of suitable high-performance cathode materials. osti.govresearchgate.net Recent breakthroughs have demonstrated a high-power rechargeable magnesium/iodine (Mg/I₂) battery that effectively addresses this challenge. osti.gov
This battery chemistry utilizes a conversion reaction mechanism where soluble iodine reacts with Mg²⁺. osti.gov This liquid-solid two-phase reaction circumvents the slow solid-state diffusion of Mg²⁺ ions that plagues many intercalation-type cathodes, leading to fast reaction kinetics and high reversibility. osti.govresearchgate.net The result is a battery with a significantly better rate capability and higher energy density compared to other reported rechargeable magnesium batteries. osti.govresearchgate.net Researchers have demonstrated that a Mg/I₂ battery can be recharged within five minutes, a dramatic improvement over previous magnesium battery technologies.
The performance metrics of this advanced battery system are noteworthy. It exhibits a high energy density and can deliver a significant portion of its capacity even at high charge/discharge rates. osti.govresearchgate.net
Table 1: Performance Characteristics of a Rechargeable Magnesium/Iodine Battery
| Performance Metric | Value | Source(s) |
|---|---|---|
| Energy Density | ~400 Wh kg⁻¹ | osti.govresearchgate.net |
| Specific Capacity (at 0.5 C-rate) | 180 mAh g⁻¹ | nih.govosti.govresearchgate.net |
| Specific Capacity (at 1 C-rate) | 140 mAh g⁻¹ | osti.govresearchgate.net |
| Cycling Stability (at 0.5 C-rate) | 95% capacity retention over 120 cycles | nih.gov |
| Working Voltage | ~2 V | nih.gov |
This innovative approach using an iodine cathode and the resulting formation of magnesium iodide represents a promising direction to overcome the kinetic limitations of rechargeable magnesium batteries, paving the way for cheaper, faster-charging, and longer-lasting energy storage solutions. osti.gov
Engineering of Solid-Electrolyte Interface (SEI) Layers for Battery Anodes
The development of rechargeable magnesium (Mg) batteries, a promising alternative to lithium-ion technology, has been significantly challenged by the formation of passivating layers on the magnesium anode. However, research has identified magnesium iodide (MgI₂) as a key component in engineering a stable solid-electrolyte interface (SEI), which is crucial for the battery's performance and longevity.
Magnesium iodide SEI layers have been shown to protect the Mg metal anode from passivation that can occur from the decomposition of electrolytes like Mg(TFSI)₂ (magnesium bis(trifluoromethanesulfonyl)imide). researchgate.netacs.org An SEI layer of MgI₂ can be formed in situ by adding small quantities of iodine (I₂) to the electrolyte, which leads to a significant decrease in the overpotential required for magnesium deposition and stripping. researchgate.netacs.org
Interestingly, studies have revealed that the MgI₂ SEI layer, while protective, is not solely responsible for the improved electrochemical kinetics. acs.org Research involving the creation of an ex situ MgI₂ SEI layer demonstrated that the layer alone is insufficient for achieving low overpotential magnesium cycling. researchgate.net The crucial factor appears to be the formation of the triiodide anion (I₃⁻) within the SEI layer. researchgate.netacs.org This triiodide anion is believed to be the electroactive species that facilitates the efficient transport of magnesium ions. researchgate.net
The presence and role of these species have been investigated through various analytical techniques as detailed in the table below.
| Analytical Technique | Observation | Inference |
|---|---|---|
| Chronopotentiometry (CP) and Cyclic Voltammetry (CV) | An ex situ formed MgI₂ SEI alone does not result in low overpotential magnesium cycling. researchgate.net | The MgI₂ layer is protective but not the primary facilitator of fast Mg²⁺ kinetics. acs.org |
| X-ray Photoelectron Spectroscopy (XPS) | I(3d) XPS data show the formation of I₃⁻ within the SEI layer. researchgate.net | I₃⁻ acts as the electroactive species, likely ligating with Mg²⁺ to enable low overpotential cycling. researchgate.net |
| Raman Spectroscopy | Raman shifts consistent with I₃⁻ formation are observed before and after electrochemical experiments. researchgate.net | Confirms the presence and stability of the triiodide anion during battery operation. researchgate.net |
| Electrochemical Impedance Spectroscopy (EIS) | A significant decrease in charge-transfer resistance within the SEI is observed when I₂ or Bu₄NI₃ additives are used. researchgate.netacs.org | Supports a solvating effect that facilitates magnesium deposition and stripping. researchgate.netacs.org |
Ion Transport Mechanisms in Magnesium-Ion Battery Electrolytes
The efficiency of magnesium-ion batteries is intrinsically linked to the mobility of magnesium ions (Mg²⁺) within the electrolyte and across the electrode-electrolyte interface. The highly polarising nature of the divalent Mg²⁺ ion can lead to strong solvation with electrolyte components, hindering its deposition and stripping at the anode. Magnesium iodide plays a significant role in modulating these ion transport mechanisms.
Research has shown that in electrolytes containing iodine, the triiodide anion (I₃⁻) acts as a magnesium-ion transporter. researchgate.netacs.org This is a departure from the conventional understanding of ion transport, which primarily focuses on the movement of solvated cations. The formation of I₃⁻ within the SEI layer appears to be a critical step in facilitating the electrochemical kinetics. researchgate.netacs.org
The proposed mechanism involves the I₃⁻ anion ligating with Mg²⁺, effectively reducing the desolvation energy barrier at the anode surface. researchgate.net This "solvating effect" of the triiodide towards magnesium is believed to be responsible for the drastically reduced overpotentials for magnesium deposition and stripping. researchgate.netacs.org This leads to more even magnesium deposition on the surface of the SEI. acs.org
Advanced Materials Science and Engineering
Precursor for High-Performance Magnesium-Based Materials
Magnesium iodide serves as a valuable precursor in the synthesis of a variety of high-performance magnesium-based materials. science.gov These materials are sought after in industries such as aerospace and automotive due to their lightweight nature and high strength-to-weight ratios. science.gov
One of the notable applications of magnesium iodide is as a catalyst in the synthesis of magnesium hydride (MgH₂). researchgate.netwikipedia.org Magnesium hydride is a promising material for solid-state hydrogen storage due to its high hydrogen capacity. researchgate.net The catalytic role of magnesium iodide is crucial for enabling the reaction between elemental magnesium and hydrogen under more favorable conditions. researchgate.netwikipedia.org
Furthermore, magnesium iodide is a key component in the precursors used for advanced deposition techniques like hybrid physical-chemical vapor deposition (HPCVD). researchgate.net This technique is employed to create thin films of magnesium-containing compounds, such as magnesium diboride (MgB₂). researchgate.net Magnesium diboride is a superconductor, and the ability to deposit high-quality films is critical for its application in areas like particle accelerators. researchgate.net The development of magnesium-based nanocomposites for the aerospace, automotive, and biomedical sectors also relies on the synthesis of magnesium-based materials, where precursors like magnesium iodide can play a role. researchgate.netgoogle.comuliege.be
Applications in Ion-Beam Source Technologies
Currently, there is no readily available scientific literature or documented evidence to suggest the use of magnesium iodide in ion-beam source technologies. While various metal halides are utilized in applications such as metal-halide lamps to produce light via an electric arc through a gaseous mixture, this does not extend to the specific requirements of ion-beam sources. google.comcopernicus.org Ion sources for applications like mass spectrometry may use iodine-containing compounds, such as methyl iodide, with a radioactive source to generate iodide ions, but this is a distinct application from using magnesium iodide as a source material for a magnesium ion beam. copernicus.orgcopernicus.org
Development of Advanced Coatings and Functional Surfaces
Magnesium iodide is being explored for its potential in the development of advanced coatings and functional surfaces, particularly for the protection of magnesium and its alloys. science.gov Magnesium alloys are known for their susceptibility to corrosion, which limits their widespread application despite their desirable lightweight properties. researchgate.net
One area of investigation is the formation of iodide-based conversion coatings. proquest.comluxfermeltechnologies.comchemeon.comspringerprofessional.denmfrc.org Conversion coatings are created through a chemical reaction between the metal surface and a solution, resulting in a protective surface layer. While traditional conversion coatings have often relied on chromates, which are toxic, there is a continuous search for environmentally friendly alternatives. proquest.comnmfrc.org Iodide-containing compounds can be part of the formulation for these protective films.
Additionally, the iodide transport method, a chemical vapor transport technique, can be utilized to deposit coatings of other metals onto magnesium-based substrates. While not a direct application of a magnesium iodide coating, this process could involve iodide intermediates and demonstrates the relevance of iodide chemistry in surface modification.
Analytical Chemistry Methodologies
Magnesium iodide finds application in various analytical chemistry methodologies, both for the identification of its constituent ions and as a reagent in certain analytical techniques.
A fundamental method for the qualitative analysis of the iodide anion (I⁻) involves precipitation with silver nitrate (B79036) (AgNO₃). saltanalysis.com When a solution of silver nitrate is added to a solution containing iodide ions, a yellow precipitate of silver iodide (AgI) is formed, which is insoluble in ammonium (B1175870) hydroxide (B78521). saltanalysis.com This classic test can confirm the presence of the iodide component in magnesium iodide.
In the realm of quantitative analysis, titration methods involving iodine are well-established. For instance, organomagnesium reagents, which can be prepared using magnesium, can be titrated with a solution of iodine in the presence of lithium chloride. researchgate.net The endpoint is indicated by a sharp color change from the brown of the iodine solution to a colorless solution upon complete consumption of the iodine. researchgate.net This allows for the accurate determination of the concentration of the organometallic reagent. researchgate.net
Furthermore, magnesium iodide can be employed in spectroscopy to enhance the detection of certain elements. science.gov While specific advanced spectrophotometric methods directly utilizing magnesium iodide as a primary reagent are not extensively detailed in the provided search results, the general principle of using metal halides in analytical techniques is recognized. For the determination of magnesium itself, spectrophotometric methods exist, such as those using o-cresolphthalein (B1221799) complexone in an alkaline medium. nih.gov
Spectroscopic Enhancement for Elemental Detection
Magnesium nitrate is a prominent chemical modifier, particularly in the field of Graphite (B72142) Furnace Atomic Absorption Spectrometry (GF-AAS), a technique used for determining the concentration of elements in a sample. analytik-jena.comperlan.com.pl Its primary function is to act as a matrix modifier, which helps to improve the accuracy and sensitivity of elemental detection by mitigating interferences from the sample matrix. perlan.com.plsigmaaldrich.comfishersci.com
The fundamental principle behind using a matrix modifier like magnesium nitrate is to alter the chemical and physical properties of the sample during the analysis. This alteration can either increase the volatility of the interfering matrix components, allowing them to be removed at a lower temperature before the analyte is atomized, or stabilize the analyte, preventing its premature loss at high temperatures. perlan.com.pl
Detailed Research Findings
Research has consistently demonstrated the efficacy of magnesium nitrate, often used in conjunction with other modifiers like palladium, in enhancing the analytical signal for various elements. ut.ac.ir When introduced into the graphite furnace, magnesium nitrate decomposes at a relatively low temperature to form magnesium oxide. sigmaaldrich.comuw.edu.pl This in-situ formation of a thermally stable oxide matrix plays a crucial role in the enhancement process.
The benefits of using magnesium nitrate as a matrix modifier include:
Analyte Stabilization: The magnesium oxide matrix can encapsulate the analyte, preventing its premature volatilization during the pyrolysis step of the GF-AAS program. This ensures that the maximum amount of the analyte is present during the atomization phase, leading to a stronger and more accurate signal.
Interference Reduction: It effectively reduces chemical interferences, which are a significant challenge in complex sample matrices. nii.ac.jp For instance, in the analysis of lead, magnesium nitrate can bind with chloride ions that would otherwise react with lead to form volatile lead chloride, causing signal suppression. uw.edu.pl
Improved Thermal Stability: The addition of magnesium nitrate allows for the use of higher pyrolysis temperatures. sigmaaldrich.comfishersci.com This is advantageous as it facilitates the more complete removal of the sample matrix before the atomization of the analyte, resulting in a cleaner signal with reduced background noise.
Data on Spectroscopic Enhancement
The effectiveness of magnesium nitrate as a spectroscopic enhancer is evident in the improved analytical figures of merit, such as lower detection limits and better precision. The following interactive table summarizes the typical concentrations and effects observed in various studies.
| Analyte | Matrix Modifier(s) | Typical Modifier Concentration | Observed Enhancement Effect | Reference(s) |
| Lead (Pb) | Palladium & Magnesium Nitrate | 1 g L⁻¹ Pd and 0.5 g L⁻¹ Mg(NO₃)₂ | Elimination of interference from thermally unstable chlorides, leading to a more accurate signal. | analytik-jena.comuw.edu.pl |
| Aluminum (Al) | Magnesium Nitrate | 1000 ppm | Reduced chemical interference and improved peak profile in the determination of aluminum in river water. | nii.ac.jp |
| Various Trace Elements | Magnesium Nitrate | 0.5 g L⁻¹ | Improved signal intensities and accuracy in the analysis of elements in body fluids. | analytik-jena.com |
| Lead (Pb) | Ammonium vanadate (B1173111) & sodium molybdate (B1676688) (compared to Pd-Mg) | Not specified for Pd-Mg | Proposed modifier showed better performance over the commonly used Palladium-Magnesium mixture. | ut.ac.ir |
This table is based on data extracted from the cited research articles and is intended to be illustrative.
Q & A
Q. What are the optimal methods for synthesizing high-purity anhydrous MgI₂ in laboratory settings?
Magnesium iodide can be synthesized via reactions between magnesium oxide, hydroxide, or carbonate with hydroiodic acid (HI). For example:
- MgO + 2HI → MgI₂ + H₂O (exothermic reaction requiring controlled temperature to avoid HI volatilization)
- MgCO₃ + 2HI → MgI₂ + CO₂ + H₂O (requires slow addition of HI to prevent foaming from CO₂ release). Purity is enhanced by using ultra-dry reagents and inert atmospheres to mitigate hydrolysis. Post-synthesis, vacuum drying at 100–120°C removes residual moisture .
Q. What safety protocols are critical when handling MgI₂ in experimental workflows?
- Eye/Skin Exposure: Flush with water for 15+ minutes; seek medical attention if irritation persists.
- Inhalation/Ingestion: Use fume hoods; rinse mouth with water if ingested.
- Storage: Keep in airtight containers under dry inert gas (argon) to prevent hygroscopic degradation. Toxicological data are limited, so assume acute toxicity risks .
Q. How can the empirical formula of MgI₂ be experimentally verified?
Use compleximetric titration with EDTA:
- Dissolve MgI₂ in water, buffer to pH 10, and titrate with EDTA using Eriochrome Black T as an indicator.
- Calculate Mg²⁺ content via molarity of EDTA consumed. Alternatively, gravimetric analysis after controlled dehydration (e.g., heating hexahydrate MgI₂·6H₂O to 150°C) confirms stoichiometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in magnesium quantification data, such as those observed in trace-element analysis of jet fuels?
Discrepancies in Mg detection (e.g., neutron activation vs. atomic absorption spectroscopy) may arise from:
- Matrix interference: Jet fuel hydrocarbons can quench signals. Use standard addition methods or matrix-matched calibration curves.
- Instrument limitations: Sodium iodide detectors (low resolution for Mg) vs. ICP-MS (high sensitivity). Cross-validate with multiple techniques .
Q. What advanced techniques are suitable for analyzing MgI₂ stability under reactive atmospheres (e.g., moisture, oxygen)?
- Thermogravimetric Analysis (TGA): Quantify mass loss during controlled heating (20–300°C) to assess hygroscopicity and decomposition thresholds.
- FT-IR Spectroscopy: Monitor O-H stretches (3200–3600 cm⁻¹) to detect hydrolysis products like Mg(OH)I.
- Karl Fischer Titration: Measure residual water content in anhydrous samples .
Q. How does MgI₂ function as a catalyst in organic synthesis, such as demethylation reactions?
MgI₂ acts as a Lewis acid in etherate complexes (e.g., MgI₂·OEt₂), facilitating demethylation of methyl ethers. For example:
- Demethylation of 7-O-substituted isoxanthohumol: MgI₂ cleaves methyl groups via nucleophilic attack by iodide, forming phenolic derivatives. Key parameters:
- Solvent: Anhydrous diethyl ether or THF.
- Temperature: 40–60°C (avoids side reactions). Reaction progress is monitored by TLC or HPLC .
Q. What strategies mitigate challenges in storing MgI₂ for long-term research use?
- Desiccants: Store with molecular sieves (3Å) in Schlenk flasks.
- Regeneration: Heat hydrated forms (e.g., MgI₂·8H₂O) at 200°C under vacuum to restore anhydrous state.
- Stability testing: Periodically analyze via XRD to detect crystalline phase changes .
Data Contradiction and Reproducibility
Q. Why do discrepancies arise in reported solubility values for MgI₂ in polar solvents?
Variations in solubility (e.g., 450 g/100 mL in water at 20°C vs. 480 g/100 mL) stem from:
Q. How can researchers address irreproducible results in MgI₂-mediated Grignard reagent synthesis?
Common pitfalls include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
